molecular formula C18H22N4O4S B4504326 N-{2-[(1,1-dioxidotetrahydrothiophen-3-yl)amino]-2-oxoethyl}-1,3,4,9-tetrahydro-2H-beta-carboline-2-carboxamide

N-{2-[(1,1-dioxidotetrahydrothiophen-3-yl)amino]-2-oxoethyl}-1,3,4,9-tetrahydro-2H-beta-carboline-2-carboxamide

Cat. No.: B4504326
M. Wt: 390.5 g/mol
InChI Key: AAKSDVYBQGRKBH-UHFFFAOYSA-N
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Description

N-{2-[(1,1-dioxidotetrahydrothiophen-3-yl)amino]-2-oxoethyl}-1,3,4,9-tetrahydro-2H-beta-carboline-2-carboxamide is a complex organic compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features a combination of a tetrahydrothiophene ring with a dioxido group and a beta-carboline core, making it a subject of study for its chemical reactivity and biological activity.

Scientific Research Applications

Chemistry

In chemistry, this compound is studied for its unique reactivity and potential as a building block for more complex molecules. Its ability to undergo various chemical transformations makes it a valuable intermediate in organic synthesis.

Biology

Biologically, the compound’s structure suggests potential interactions with biological macromolecules, making it a candidate for drug discovery and development. Its ability to modulate biological pathways could be harnessed for therapeutic purposes.

Medicine

In medicine, the compound’s potential as a therapeutic agent is explored, particularly in areas such as oncology and neurology. Its unique structure may allow it to interact with specific molecular targets involved in disease processes.

Industry

Industrially, the compound could be used in the development of new materials or as a catalyst in chemical reactions. Its stability and reactivity make it suitable for various industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{2-[(1,1-dioxidotetrahydrothiophen-3-yl)amino]-2-oxoethyl}-1,3,4,9-tetrahydro-2H-beta-carboline-2-carboxamide typically involves multiple steps, starting from readily available precursors. The key steps include:

    Formation of the Tetrahydrothiophene Ring: This can be achieved through the cyclization of a suitable diene with sulfur-containing reagents under controlled conditions.

    Introduction of the Dioxido Group: Oxidation of the tetrahydrothiophene ring using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Coupling with Beta-Carboline Core: The beta-carboline core can be synthesized separately and then coupled with the dioxido-tetrahydrothiophene intermediate using peptide coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure scalability, cost-effectiveness, and high yield. This might include the use of continuous flow reactors for better control over reaction conditions and the use of automated systems for purification and isolation of the final product.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The dioxido group in the tetrahydrothiophene ring can undergo further oxidation under strong oxidizing conditions.

    Reduction: The compound can be reduced at various functional groups, such as the carbonyl group in the carboxamide moiety.

    Substitution: The amino group attached to the tetrahydrothiophene ring can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Alkyl halides, acyl chlorides.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfone derivatives, while reduction could lead to alcohols or amines.

Mechanism of Action

The mechanism of action of N-{2-[(1,1-dioxidotetrahydrothiophen-3-yl)amino]-2-oxoethyl}-1,3,4,9-tetrahydro-2H-beta-carboline-2-carboxamide involves its interaction with specific molecular targets. The dioxido group and the beta-carboline core are likely to play crucial roles in its binding to proteins or enzymes, modulating their activity. This interaction can lead to changes in cellular pathways, ultimately resulting in the compound’s observed biological effects.

Comparison with Similar Compounds

Similar Compounds

    N-(1,1-dioxidotetrahydrothiophen-3-yl)-3-methyl-1H-pyrazol-5-yl)acetamide: This compound shares the dioxido-tetrahydrothiophene moiety but differs in the rest of its structure.

    2-Amino-N-(1,1-dioxidotetrahydrothiophen-3-yl)acetamide: Another compound with a similar dioxido-tetrahydrothiophene ring but different functional groups.

Uniqueness

What sets N-{2-[(1,1-dioxidotetrahydrothiophen-3-yl)amino]-2-oxoethyl}-1,3,4,9-tetrahydro-2H-beta-carboline-2-carboxamide apart is its combination of the dioxido-tetrahydrothiophene ring with the beta-carboline core. This unique structure imparts distinct chemical and biological properties, making it a compound of significant interest in various fields of research.

Properties

IUPAC Name

N-[2-[(1,1-dioxothiolan-3-yl)amino]-2-oxoethyl]-1,3,4,9-tetrahydropyrido[3,4-b]indole-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22N4O4S/c23-17(20-12-6-8-27(25,26)11-12)9-19-18(24)22-7-5-14-13-3-1-2-4-15(13)21-16(14)10-22/h1-4,12,21H,5-11H2,(H,19,24)(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AAKSDVYBQGRKBH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CS(=O)(=O)CC1NC(=O)CNC(=O)N2CCC3=C(C2)NC4=CC=CC=C34
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22N4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

390.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-{2-[(1,1-dioxidotetrahydrothiophen-3-yl)amino]-2-oxoethyl}-1,3,4,9-tetrahydro-2H-beta-carboline-2-carboxamide
Reactant of Route 2
Reactant of Route 2
N-{2-[(1,1-dioxidotetrahydrothiophen-3-yl)amino]-2-oxoethyl}-1,3,4,9-tetrahydro-2H-beta-carboline-2-carboxamide
Reactant of Route 3
Reactant of Route 3
N-{2-[(1,1-dioxidotetrahydrothiophen-3-yl)amino]-2-oxoethyl}-1,3,4,9-tetrahydro-2H-beta-carboline-2-carboxamide
Reactant of Route 4
Reactant of Route 4
N-{2-[(1,1-dioxidotetrahydrothiophen-3-yl)amino]-2-oxoethyl}-1,3,4,9-tetrahydro-2H-beta-carboline-2-carboxamide
Reactant of Route 5
Reactant of Route 5
N-{2-[(1,1-dioxidotetrahydrothiophen-3-yl)amino]-2-oxoethyl}-1,3,4,9-tetrahydro-2H-beta-carboline-2-carboxamide
Reactant of Route 6
N-{2-[(1,1-dioxidotetrahydrothiophen-3-yl)amino]-2-oxoethyl}-1,3,4,9-tetrahydro-2H-beta-carboline-2-carboxamide

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